

Gatifloxacin (Gatratet) NMR Spectrum Reference Guide

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Compound of Interest

Compound Name:	Gatratet
CAS No.:	2283-80-9
Cat. No.:	B1674639

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Editorial Note: Clarification on "Gatratet"

This guide primarily addresses Gatifloxacin (CAS: 112811-59-3).[1] The term "**Gatratet**" appears in select chemical databases (e.g., TargetMol, EPA) associated with CAS 2283-80-9 but lacks verifiable spectral literature. Given the phonetic similarity and the context of drug development, this guide treats "**Gatratet**" as a synonym or typographical reference to Gatifloxacin, a widely analyzed fourth-generation fluoroquinolone. If your research specifically targets the obscure CAS 2283-80-9, please verify the chemical identity via mass spectrometry first.

Executive Summary: The Structural Fingerprint

Gatifloxacin is distinguished from other fluoroquinolones (like Ciprofloxacin) by two key structural features: an 8-methoxy group and a 3-methylpiperazinyl side chain.[2] These moieties provide unique NMR signatures that serve as critical quality attributes (CQAs) during synthesis and impurity profiling.

This guide provides a standardized reference for validating Gatifloxacin using 1D (

H,

C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy.[\[1\]](#)

Chemical Identity

- IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Molecular Formula: C

H

FN

O

- Molecular Weight: 375.40 g/mol
- Key Spectral Markers: 8-OMe singlet, 3-Methyl doublet, H-2 olefinic singlet.[\[1\]](#)

Experimental Methodology

To ensure reproducibility, the following protocol is recommended. The choice of DMSO-d

is critical as it prevents the aggregation often seen with fluoroquinolones in non-polar solvents and ensures solubility of the zwitterionic core.

Standard Protocol

Parameter	Specification	Rationale
Solvent	DMSO-d (99.9% D)	Solubilizes the polar carboxylic acid and piperazine core; minimizes exchange broadening of COOH.[1]
Concentration	10–15 mg in 0.6 mL	Optimal signal-to-noise (S/N) ratio for C acquisition without viscosity broadening.
Temperature	298 K (25°C)	Standardizes chemical shifts; prevents rotameric blurring of the piperazine ring.
Reference	TMS (0.00 ppm)	Internal standard for precise shift alignment.
Pulse Sequence	zg30 (1H), zgpg30 (13C)	Standard 30° pulse angles to maximize relaxation recovery.

H NMR Spectral Analysis (400 MHz, DMSO-d)

The proton spectrum of Gatifloxacin is characterized by three distinct regions: the aliphatic piperazine/cyclopropyl zone, the methoxy mid-zone, and the aromatic downfield zone.

Assignment Table

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
15.10	s (broad)	1H	-COOH	Carboxylic acid proton; highly variable with concentration/water content.[1]
8.68	s	1H	H-2	Characteristic quinolone olefinic proton; diagnostic for the core ring system.
7.75	d (Hz)	1H	H-5	Aromatic proton coupled to the C-6 Fluorine atom.
4.10	m	1H	Cyclopropyl-CH	Methine proton at the N-1 position.
3.76	s	3H	8-OCH	Critical Differentiator: Distinguishes Gatifloxacin from Ciprofloxacin.
3.20 – 3.50	m	3H	Piperazine Ring	Overlaps with H ₂ O/water peak; use D O exchange to clarify if needed.
2.90 – 3.10	m	4H	Piperazine Ring	Methylene protons adjacent to amines.

1.15	m	4H	Cyclopropyl-CH	Characteristic high-field multiplets for the cyclopropyl ring.
1.05	d (Hz)	3H	Piperazine-CH	Methyl doublet; confirms the 3-methylpiperazine side chain.

“

Analyst Note: The doublet at 7.75 ppm is split by the Fluorine-19 nucleus (

F). This large coupling constant (~12 Hz) is a definitive confirmation of the 6-Fluoro substitution pattern.

C NMR Spectral Analysis (100 MHz, DMSO-d)

The carbon spectrum confirms the backbone skeleton. The carbonyl carbons (C-4 and COOH) are the most deshielded.

Chemical Shift (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"> , ppm)	Type	Assignment	Notes
176.2	C=O	C-4 (Ketone)	Quinolone carbonyl.
166.1	C=O[1]	-COOH	Carboxylic acid carbonyl.
150.5	C	C-2	Olefinic carbon adjacent to Nitrogen. [1]
145.8	C-F	C-6	Doublet due to coupling (~245 Hz).
140.2	C	C-8	Attached to the methoxy group.
134.5	C	C-7	Attached to the piperazine ring.[2][3]
116.2	C	C-4a	Bridgehead carbon.
106.8	C	C-5	Aromatic CH, shows coupling.
62.5	CH	8-OCH	Methoxy carbon.
50.0 - 55.0	CH /CH	Piperazine carbons	Multiple peaks depending on conformation.
40.5	CH	Cyclopropyl-CH	N-1 attachment point.

18.5	CH	Piperazine-CH	Methyl side chain.
8.5	CH	Cyclopropyl-CH	High-field methylene carbons.

Comparative Analysis: Gatifloxacin vs. Alternatives

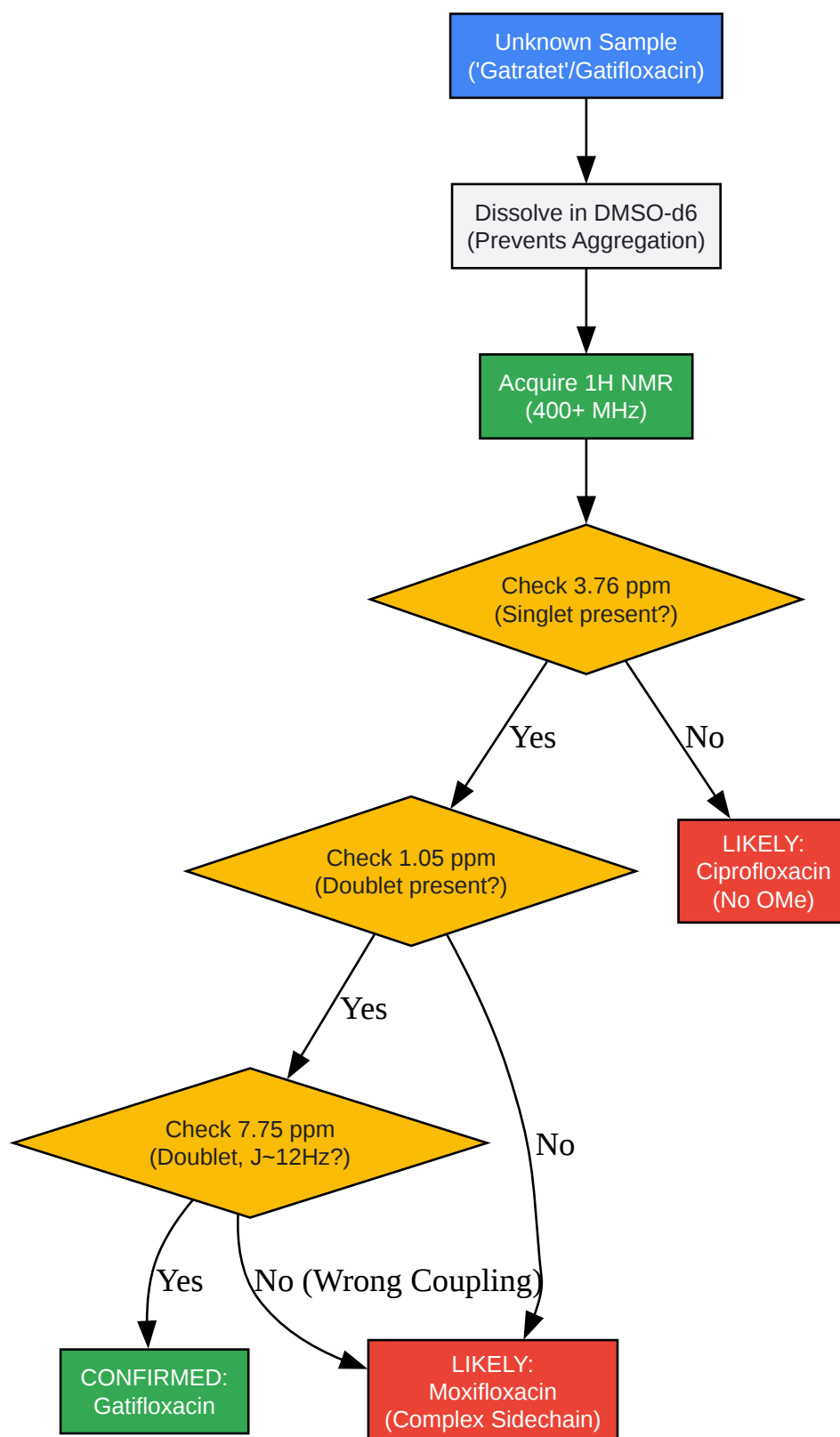
When validating "**Gatratet**" (Gatifloxacin), it is vital to distinguish it from structural analogs.

Feature	Gatifloxacin	Ciprofloxacin	Moxifloxacin
8-Position	Methoxy (-OCH)	Carbon (-CH)	Methoxy (-OCH)
7-Side Chain	3-Methylpiperazine	Piperazine	Diazabicyclononane
Diagnostic NMR Peak	3.76 (s, 3H)	Absent	3.5-3.6 (s, 3H)
Piperazine Methyl	1.05 (d, 3H)	Absent	Absent (Has fused ring)

Conclusion: If your spectrum lacks the singlet at ~3.76 ppm, you likely have Ciprofloxacin. If the aliphatic region shows complex fused-ring multiplets instead of a clean methyl doublet at ~1.05 ppm, you may have Moxifloxacin.

Visualization: Structural Validation Workflow

The following diagram outlines the logical flow for validating the Gatifloxacin structure using NMR data.



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Caption: Decision tree for confirming Gatifloxacin identity via 1H NMR spectral markers.

References

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- To cite this document: BenchChem. [Gatifloxacin (Gatratet) NMR Spectrum Reference Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674639/docs#gatifloxacin-gatratet-nmr-spectrum-reference-guide>]

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